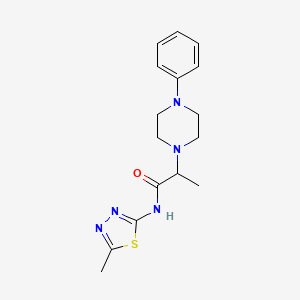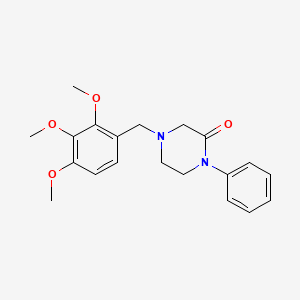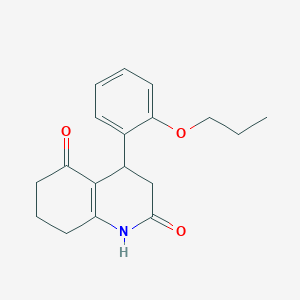
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide
Übersicht
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPTP belongs to the class of compounds known as thiadiazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of MPTP is not fully understood. However, it is believed that MPTP acts on the GABAergic and serotonergic systems in the brain, leading to its anxiolytic and antidepressant effects. Additionally, MPTP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects
MPTP has been found to exhibit a range of biochemical and physiological effects. MPTP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, MPTP has been found to decrease the levels of pro-inflammatory cytokines, which are known to contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages for lab experiments. It is easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, MPTP has been found to exhibit a range of therapeutic properties, making it a promising candidate for further research. However, MPTP has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, MPTP has been found to exhibit some toxicity in animal models, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPTP. One potential area of research is the development of MPTP derivatives that exhibit improved solubility and decreased toxicity. Additionally, further research is needed to fully understand the mechanism of action of MPTP and its potential therapeutic applications. Finally, the use of MPTP in combination with other compounds may lead to synergistic effects and improved therapeutic outcomes.
Wissenschaftliche Forschungsanwendungen
MPTP has been found to exhibit a range of therapeutic properties, making it a promising candidate for scientific research. MPTP has been shown to possess anticonvulsant, anxiolytic, and antidepressant effects. Additionally, MPTP has been found to exhibit neuroprotective properties and has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-12(15(22)17-16-19-18-13(2)23-16)20-8-10-21(11-9-20)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJYVPVFCJNZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436039.png)
![2-methyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B4436051.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide](/img/structure/B4436056.png)
![N-(4-bromo-3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436061.png)
![6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4436067.png)
![8-(3-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4436071.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4436078.png)


![N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4436101.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4436104.png)
![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)propanamide](/img/structure/B4436110.png)

